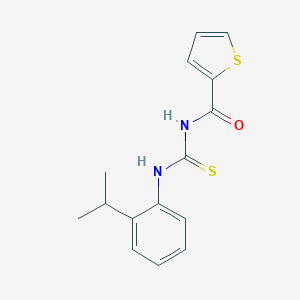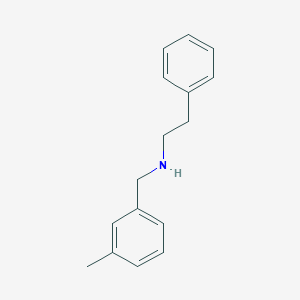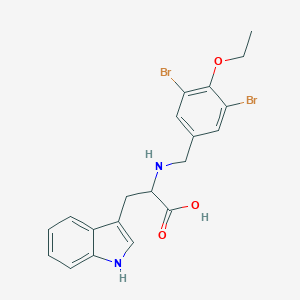
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, also known as AG-494, is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various scientific research fields, including cancer therapy, anti-inflammatory drugs, and antiviral agents.
作用机制
The mechanism of action of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the activity of several kinases, including Akt, which is a key signaling molecule in cancer cells. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been found to inhibit the replication of several viruses by interfering with viral entry and replication.
实验室实验的优点和局限性
One of the advantages of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its potent anticancer activity against a variety of cancer cell lines. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to exhibit anti-inflammatory and antiviral properties, which make it a potential candidate for the development of drugs in these fields. However, one of the limitations of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea. One potential area of research is the development of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanisms underlying the antiviral activity of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, which could lead to the development of more effective antiviral drugs. Furthermore, the potential use of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in combination with other anticancer agents or immunotherapies could be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea involves the reaction of 2-isopropylphenyl isothiocyanate with 2-thiophenecarboxylic acid hydrazide in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea.
科学研究应用
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been widely studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to possess anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory drugs. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has shown promising antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza virus.
属性
产品名称 |
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea |
|---|---|
分子式 |
C15H16N2OS2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
N-[(2-propan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2OS2/c1-10(2)11-6-3-4-7-12(11)16-15(19)17-14(18)13-8-5-9-20-13/h3-10H,1-2H3,(H2,16,17,18,19) |
InChI 键 |
WIDLCUDXLHFUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
规范 SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)

![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)
![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)